molecular formula C8H14O2 B3065190 1,2-Cyclohexanediol, 4-ethenyl- CAS No. 31646-64-7

1,2-Cyclohexanediol, 4-ethenyl-

Cat. No. B3065190
Key on ui cas rn: 31646-64-7
M. Wt: 142.2 g/mol
InChI Key: BSJHRRSHDADBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06794528B2

Procedure details

Into a two-neck flask (100 ml) were fed 15.9 g (128 mmol) of 4-vinylcyclohexene-1,2-epoxide, 40 ml of water, 20 ml of acetone, and 40 μl of sulfuric acid, and the reaction mixture was refluxed at 75° C. for 4 hours. After complete reaction, an object compound was extracted with each 60 ml of diethylether four times, and was washed with saturated salt solution, and then was dried with sodium sulfate. The solvent was evaporated to obtain 1,2-dihydroxy-4-vinylcyclohexane.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]1[CH2:8][CH:7]2[O:9][CH:6]2[CH2:5][CH2:4]1.O.S(=O)(=O)(O)[OH:12]>CC(C)=O>[OH:9][CH:6]1[CH2:5][CH2:4][CH:3]([CH:2]=[CH2:1])[CH2:8][CH:7]1[OH:12]

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C=CC1CCC2C(C1)O2
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
40 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a two-neck flask (100 ml) were fed
CUSTOM
Type
CUSTOM
Details
After complete reaction
EXTRACTION
Type
EXTRACTION
Details
an object compound was extracted with each 60 ml of diethylether four times
WASH
Type
WASH
Details
was washed with saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1C(CC(CC1)C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.